molecular formula C11H13N3O8S2 B2953819 3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 315239-66-8

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B2953819
CAS RN: 315239-66-8
M. Wt: 379.36
InChI Key: CSHGFEBGRMYYHG-UHFFFAOYSA-N
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Description

Tetrahydrothiophene 1,1-dioxide, also known as sulfolane, is an organosulfur compound with the formula (CH2)4SO2. It is a colorless liquid commonly used in industrial applications as a solvent for extracting aromatic hydrocarbons from hydrocarbon mixtures and in the purification of natural gas .


Synthesis Analysis

While specific synthesis methods for “3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide” are not available, thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of tetrahydrothiophene 1,1-dioxide consists of a five-membered ring with four methylene groups and a sulfur atom . The molecule is the saturated analog of thiophene .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. They are often used in the synthesis of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

Tetrahydrothiophene 1,1-dioxide is a colorless liquid. It has a molecular weight of 120.170 . It is volatile and has an intensely unpleasant odor .

Scientific Research Applications

Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides

Research conducted by Chaloner et al. (1992) has identified 2,5-Dihydrothiophene 5,5-dioxides as precursors for heterocyclic o-quinodimethanes. These compounds, including structures related to tetrahydrothiophene 1,1-dioxide, are obtained through reactions involving sulfur dioxide. They are valuable in synthesizing pyrazole fused analogues, which have implications in developing novel organic compounds (Chaloner et al., 1992).

Oxidation Studies of Thiophene Derivatives

Nakayama and Sugihara (1991) studied the oxidation of thiophene derivatives, such as 3,4-di-tert-butylthiophene 1,1-dioxide. The investigation provides insights into the chemical behavior of thiophene dioxides under different conditions, contributing to a deeper understanding of the reactivity of similar compounds (Nakayama & Sugihara, 1991).

Formation of Novel S,N-Heterocycles

Tornus et al. (1995) explored the reactions of N-Sulfonylalkylamines with ynamines, leading to the formation of 2H-1,2-thiazete 1,1-dioxides and other novel S,N-heterocycles. This research provides valuable information on the synthesis and transformation of sulfur-nitrogen compounds, which can be applicable to the study of tetrahydrothiophene 1,1-dioxides (Tornus et al., 1995).

Molecular Complexes Involving Thiophene Dioxides

Research by Efremova et al. (2004) on molecular complexes involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide demonstrates the compound's ability to form highly reactive structures capable of undergoing chemical transformations. This study is significant for understanding the reactivity and potential applications of thiophene dioxide compounds (Efremova et al., 2004).

Synthesis of Tetrahydrothiophene Derivatives

Takahashi and Yuda (1996) have shown that compounds like methyl (styrylsulfonyl)acetate can be used to synthesize various tetrahydrothiophene derivatives. These findings are important for developing new synthetic routes and understanding the reactivity of related thiophene compounds (Takahashi & Yuda, 1996).

Reactions with Sulfonylacetic Acid Nitriles

Britsun et al. (2003) studied the reactions of certain triazines with sulfonylacetonitriles, leading to the synthesis of novel sulfone compounds. This research can be related to the synthesis and reactivity of tetrahydrothiophene sulfone derivatives (Britsun et al., 2003).

Safety and Hazards

While specific safety and hazard information for “3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide” is not available, it’s important to handle all chemicals with appropriate safety measures. Tetrahydrothiophene is known to be flammable and an irritant .

properties

IUPAC Name

N-(4-methylsulfonyl-2,6-dinitrophenyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O8S2/c1-23(19,20)8-4-9(13(15)16)11(10(5-8)14(17)18)12-7-2-3-24(21,22)6-7/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHGFEBGRMYYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide

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